molecular formula C14H7ClFNO2 B6405417 3-(4-Chloro-3-cyanophenyl)-5-fluorobenzoic acid, 95% CAS No. 1261978-00-0

3-(4-Chloro-3-cyanophenyl)-5-fluorobenzoic acid, 95%

Cat. No. B6405417
CAS RN: 1261978-00-0
M. Wt: 275.66 g/mol
InChI Key: ARFUNWQYOVZGIJ-UHFFFAOYSA-N
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Description

3-(4-Chloro-3-cyanophenyl)-5-fluorobenzoic acid (3-CPA) is an aromatic acid that is widely used in the scientific research community. It is a versatile compound with a wide range of applications in the laboratory and has been studied extensively in the past few decades. 3-CPA is a colorless crystalline solid with a melting point of 156-158 °C and a boiling point of 221-223 °C. It is soluble in water, ethanol, and methanol and insoluble in ether and chloroform.

Mechanism of Action

3-(4-Chloro-3-cyanophenyl)-5-fluorobenzoic acid, 95% is believed to act as a proton donor in the synthesis of heterocyclic compounds. The protonated form of 3-(4-Chloro-3-cyanophenyl)-5-fluorobenzoic acid, 95% is thought to act as a nucleophilic reagent, participating in nucleophilic substitution reactions. This mechanism allows the synthesis of various heterocyclic compounds from 3-(4-Chloro-3-cyanophenyl)-5-fluorobenzoic acid, 95%.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-Chloro-3-cyanophenyl)-5-fluorobenzoic acid, 95% are not well understood. However, it is known that 3-(4-Chloro-3-cyanophenyl)-5-fluorobenzoic acid, 95% is metabolized by the liver, and it is believed that it may have some effect on the metabolism of other compounds. In addition, 3-(4-Chloro-3-cyanophenyl)-5-fluorobenzoic acid, 95% may have some anti-inflammatory and anti-oxidant properties, although further research is needed to confirm these effects.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-(4-Chloro-3-cyanophenyl)-5-fluorobenzoic acid, 95% in the laboratory is its versatility. It can be used in a wide range of synthetic reactions, and its low toxicity makes it a safe reagent to use. However, it is important to note that 3-(4-Chloro-3-cyanophenyl)-5-fluorobenzoic acid, 95% is a highly reactive compound and should be handled with care. It is also important to note that 3-(4-Chloro-3-cyanophenyl)-5-fluorobenzoic acid, 95% is not soluble in all solvents, so it is important to choose the appropriate solvent for the reaction.

Future Directions

The potential applications of 3-(4-Chloro-3-cyanophenyl)-5-fluorobenzoic acid, 95% are still being explored. Further research is needed to better understand its biochemical and physiological effects, as well as its potential for use in the synthesis of pharmaceuticals. In addition, further research is needed to explore the potential of 3-(4-Chloro-3-cyanophenyl)-5-fluorobenzoic acid, 95% as a catalyst for the synthesis of heterocyclic compounds. Finally, further research is needed to explore the potential of 3-(4-Chloro-3-cyanophenyl)-5-fluorobenzoic acid, 95% as a reagent for the synthesis of other compounds, such as polymers and dyes.

Synthesis Methods

3-(4-Chloro-3-cyanophenyl)-5-fluorobenzoic acid, 95% can be synthesized from the reaction of 4-chloro-3-cyanophenol and 5-fluorobenzoic acid. The reaction is carried out in a solution of acetic acid in the presence of a catalytic amount of sulfuric acid. The reaction is typically carried out at a temperature of 80-90 °C and the product is isolated by crystallization.

Scientific Research Applications

3-(4-Chloro-3-cyanophenyl)-5-fluorobenzoic acid, 95% is widely used in the scientific research community as a reagent for the synthesis of various compounds. It can be used to synthesize a variety of heterocyclic compounds, such as imidazoles, oxazoles, and thiazoles. It is also used in the synthesis of pharmaceuticals, such as anti-cancer drugs, antibiotics, and anti-inflammatory agents.

properties

IUPAC Name

3-(4-chloro-3-cyanophenyl)-5-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7ClFNO2/c15-13-2-1-8(3-11(13)7-17)9-4-10(14(18)19)6-12(16)5-9/h1-6H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARFUNWQYOVZGIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CC(=C2)F)C(=O)O)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50690773
Record name 4'-Chloro-3'-cyano-5-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50690773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261978-00-0
Record name [1,1′-Biphenyl]-3-carboxylic acid, 4′-chloro-3′-cyano-5-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261978-00-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-Chloro-3'-cyano-5-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50690773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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